molecular formula C18H24O4 B11052190 Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Cat. No. B11052190
M. Wt: 304.4 g/mol
InChI Key: NWEADRPFLOCGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, a methyl group, an oxo group, and a phenyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with tert-butyl acetoacetate in the presence of a base, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The final step involves the oxidation of the intermediate product to introduce the oxo group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxy group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and the derivative used.

Similar Compounds:

    2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: This compound shares a similar cyclohexane core but differs in the substitution pattern and functional groups.

    Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar tert-butyl and hydroxy substitution but lacks the oxo and carboxylate groups.

Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both oxo and carboxylate groups, along with the phenyl ring, allows for versatile chemical transformations and interactions, setting it apart from other similar compounds.

properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H24O4/c1-17(2,3)22-16(20)15-13(12-8-6-5-7-9-12)10-18(4,21)11-14(15)19/h5-9,13,15,21H,10-11H2,1-4H3

InChI Key

NWEADRPFLOCGNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.